5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both bromine and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves the formation of the oxadiazole ring followed by the introduction of the bromine atom. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The bromine atom can then be introduced through a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can lead to the formation of oxadiazole N-oxides.
Scientific Research Applications
5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, particularly against bacterial and viral pathogens.
Biological Research: It is used in studies to understand the biological activity of oxadiazole-containing compounds and their interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with enzymes or receptors in biological systems . This interaction can inhibit the activity of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are structurally similar and often exhibit similar biological activities.
Brominated Heterocycles: Other brominated heterocyclic compounds can be compared in terms of their reactivity and applications.
Uniqueness
5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is unique due to the combination of the bromine atom and the oxadiazole ring within the same molecule. This combination imparts distinct electronic and steric properties, making the compound a valuable scaffold for the development of new drugs and materials.
Properties
Molecular Formula |
C10H11BrN4O2 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
5-bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C10H11BrN4O2/c1-2-3-9-13-8(14-17-9)5-15-6-12-4-7(11)10(15)16/h4,6H,2-3,5H2,1H3 |
InChI Key |
OCPPYKPJVDYWLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NO1)CN2C=NC=C(C2=O)Br |
Origin of Product |
United States |
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